Propanal, 2-cyclopropylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, 2-cyclopropylidene-: is an organic compound characterized by the presence of a cyclopropylidene group attached to a propanal molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanal, 2-cyclopropylidene- can be synthesized through various methods. One common approach involves the reaction of propanal with cyclopropylidene intermediates under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of propanal, 2-cyclopropylidene- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced separation techniques to isolate and purify the compound. The production methods are designed to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Propanal, 2-cyclopropylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may require the use of halogenating agents or other specific reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanal, 2-cyclopropylidene- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways involving aldehydes and cyclopropylidene groups.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceutical agents. Its reactivity and structural features make it a valuable component in drug development.
Industry: In industrial applications, propanal, 2-cyclopropylidene- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism by which propanal, 2-cyclopropylidene- exerts its effects involves interactions with specific molecular targets. The compound’s cyclopropylidene group can participate in various chemical reactions, influencing the behavior of the molecule. The pathways involved may include nucleophilic addition, electrophilic substitution, and other reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanone: Another compound with a cyclopropylidene group, known for its reactivity and unique properties.
Cyclopropenone: Similar in structure but with different reactivity and applications.
Propanal: The parent compound, which lacks the cyclopropylidene group but shares some chemical properties.
Uniqueness: Propanal, 2-cyclopropylidene- is unique due to the presence of the cyclopropylidene group, which imparts distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
65145-46-2 |
---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
2-cyclopropylidenepropanal |
InChI |
InChI=1S/C6H8O/c1-5(4-7)6-2-3-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
VLHCVRUFEWSHFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.